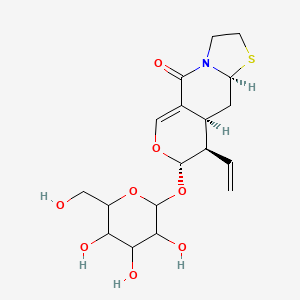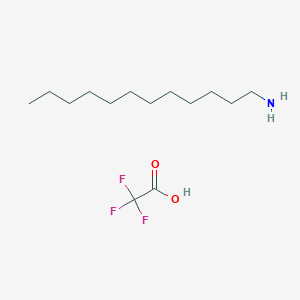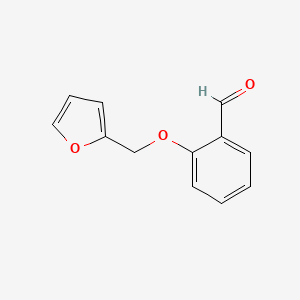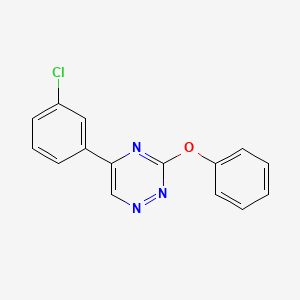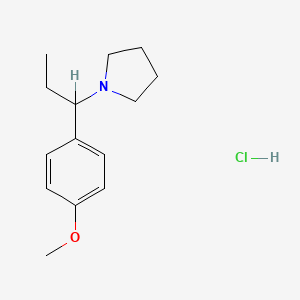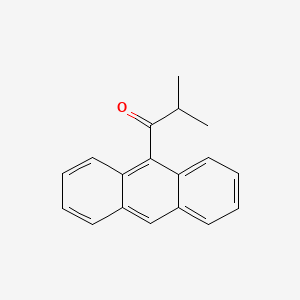
1-(Anthracen-9-YL)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-9-YL)-2-methylpropan-1-one is an organic compound with the molecular formula C17H14O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a ketone functional group attached to the 9th position of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Anthracen-9-YL)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Passerini three-component reaction, which combines anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid derivative in aqueous media. This green synthesis approach is environmentally friendly and offers high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of recyclable catalysts and solvents can further enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Anthracen-9-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 1-(Anthracen-9-YL)-2-methylpropan-1-ol.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
1-(Anthracen-9-YL)-2-methylpropan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Anthracen-9-YL)-2-methylpropan-1-one involves its interaction with cellular components, leading to various biological effects. In the context of its pro-apoptotic activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . The molecular targets include mitochondrial membranes and DNA, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
9-Acetylanthracene: Similar in structure but with an acetyl group instead of the isobutyryl group.
9-(4-Phenyl)anthracene: A derivative with a phenyl group at the 9th position, used in OLEDs and other optoelectronic applications.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and applications in triplet-triplet annihilation photon upconversion systems.
Uniqueness
1-(Anthracen-9-YL)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity
Propiedades
Número CAS |
73633-41-7 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-2-methylpropan-1-one |
InChI |
InChI=1S/C18H16O/c1-12(2)18(19)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
Clave InChI |
QBFSEDQTTFTBPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


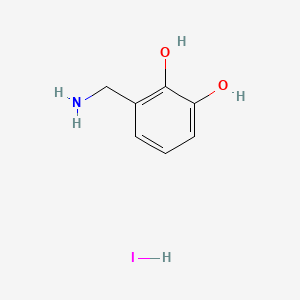
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

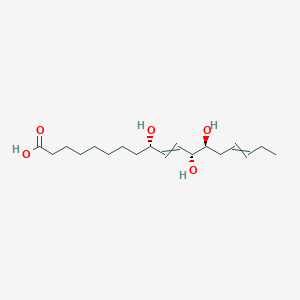
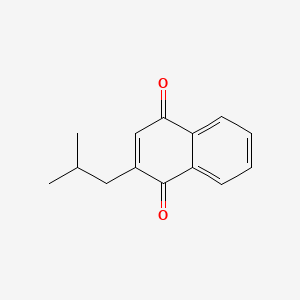
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)


